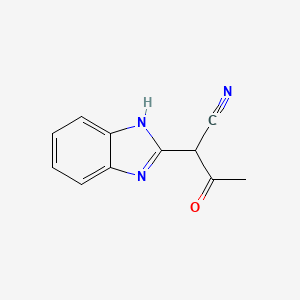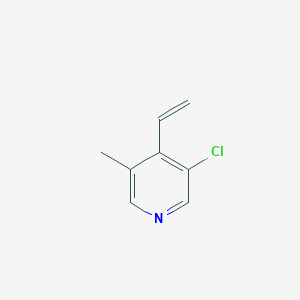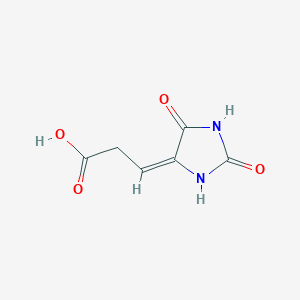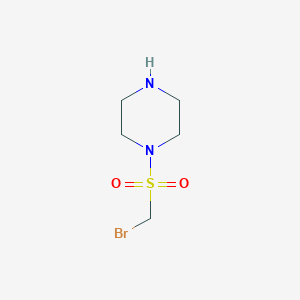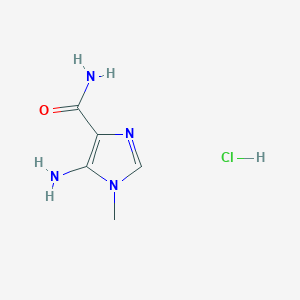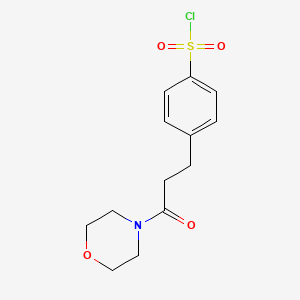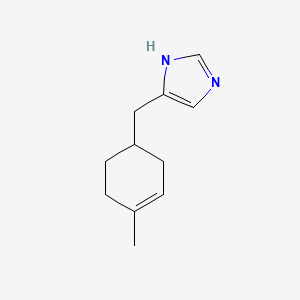
4-((4-Methylcyclohex-3-en-1-yl)methyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-Methylcyclohex-3-en-1-yl)methyl)-1H-imidazole is an organic compound featuring a cyclohexene ring substituted with a methyl group and a methylene bridge connecting it to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-methylcyclohex-3-en-1-ylmethanol and imidazole.
Reaction Steps:
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To enhance reaction efficiency and safety.
Catalysts: Use of phase-transfer catalysts to improve yield and reaction rate.
Purification: Techniques such as crystallization or chromatography to ensure high purity of the final product.
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
5-[(4-methylcyclohex-3-en-1-yl)methyl]-1H-imidazole |
InChI |
InChI=1S/C11H16N2/c1-9-2-4-10(5-3-9)6-11-7-12-8-13-11/h2,7-8,10H,3-6H2,1H3,(H,12,13) |
InChI Key |
CGSFVXKRNLQAPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)CC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


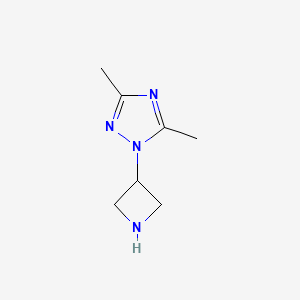




![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12818106.png)

